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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

Get Quote

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Compound: AC-D-TYR-OME (N-acetyl-D-tyrosine methyl ester) CAS Number: 65160-71-6

Mechanistic Rationale: The Case for AC-D-TYR-OME
While L-tyrosine is widely recognized as a direct precursor to catecholamines (dopamine,

norepinephrine) and is often supplemented to support cognitive function under stress, its D-

enantiomer plays a fundamentally different and increasingly critical role in neuropharmacology.

Recent advances in D-amino acid research have identified D-tyrosine as a potent competitive

inhibitor of tyrosinase[1].

In the central nervous system, aberrant tyrosinase activity is implicated in the over-oxidation of

cytosolic dopamine into dopaquinone[2]. Dopaquinone is a highly reactive neurotoxin that

depletes cellular antioxidants, induces severe oxidative stress, and precipitates the degradation

of dopaminergic neurons—a primary driver of cognitive decline in neurodegenerative models

like Parkinson's disease[2]. By inhibiting tyrosinase, D-tyrosine prevents melanin intermediate

formation and exerts a profound neuroprotective effect[3].
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However, free D-tyrosine exhibits poor blood-brain barrier (BBB) permeability. AC-D-TYR-OME
solves this pharmacokinetic bottleneck. The addition of an N-acetyl group and a methyl ester

significantly increases the molecule's lipophilicity, allowing it to cross the BBB efficiently while

protecting the amino acid core from premature proteolytic degradation by non-specific serum

esterases[4].

Physicochemical Profile
Property Value

Pharmacological
Implication

Chemical Name
N-acetyl-D-tyrosine methyl

ester

Enantiomeric specificity

prevents conversion into

excess dopamine.

Molecular Weight 237.25 g/mol
Small molecule size favors

systemic distribution.

LogP (Estimated) ~1.4 - 1.8
Optimal lipophilicity for passive

transcellular BBB diffusion.

Target Enzyme Tyrosinase

Competitive inhibitor; prevents

dopaquinone-induced

neurotoxicity.
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Fig 1: Mechanism of AC-D-TYR-OME preventing dopaquinone-induced cognitive decline.
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To rigorously evaluate the cognitive-enhancing and neuroprotective properties of AC-D-TYR-
OME, experimental designs must differentiate its effects from those of L-tyrosine. The following

protocols establish a self-validating system by incorporating enantiomeric controls and multi-

tiered functional readouts.

Phase 1: Formulation
AC-D-TYR-OME vs L-Tyrosine

Phase 2: In Vitro Validation
SH-SY5Y Tyrosinase Assay

Phase 3: In Vivo Dosing
Oxidative Stress Murine Model

Phase 4: Cognitive Testing
Morris Water Maze & NOR

Phase 5: Brain Biochemistry
Dopaquinone Quantification

Click to download full resolution via product page

Fig 2: End-to-end experimental workflow for validating AC-D-TYR-OME efficacy.

Protocol A: In Vitro Tyrosinase Inhibition in
Dopaminergic Cells
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Objective: Validate that AC-D-TYR-OME competitively inhibits intracellular tyrosinase without

acting as a substrate for catecholamine synthesis.

Causality & Design Choices: We utilize SH-SY5Y human neuroblastoma cells because they

express high levels of endogenous tyrosinase and dopamine, accurately mimicking the human

dopaminergic environment. Kojic acid is included as a positive control to validate assay

sensitivity, while L-tyrosine is included as a negative control to prove enantiomeric specificity.

Step-by-Step Methodology:

Cell Culture: Seed SH-SY5Y cells at 1×105 cells/well in a 96-well plate using DMEM

supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

Stress Induction: Induce tyrosinase overexpression by treating cells with 100 µM of hydrogen

peroxide (H₂O₂) for 2 hours.

Compound Treatment: Wash cells with PBS and apply treatments for 24 hours:

Group 1: Vehicle (0.1% DMSO)

Group 2: 50 µM Kojic Acid (Positive Control)

Group 3: 50 µM N-acetyl-L-tyrosine (Enantiomeric Control)

Group 4: 50 µM AC-D-TYR-OME (Test Compound)

Cell Lysis & Tyrosinase Assay: Lyse cells using 1% Triton X-100 in PBS. Centrifuge at

10,000 x g for 10 min. Transfer the supernatant to a new plate and add 2 mM L-DOPA.

Quantification: Measure absorbance at 475 nm (indicative of dopachrome/dopaquinone

formation) every 10 minutes for 1 hour using a microplate reader.

Protocol B: In Vivo Cognitive Assessment & BBB
Verification
Objective: Demonstrate that AC-D-TYR-OME crosses the BBB to preserve spatial and

recognition memory in an oxidative stress model.
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Causality & Design Choices: The Novel Object Recognition (NOR) test evaluates cortical

recognition memory, while the Morris Water Maze (MWM) evaluates hippocampal spatial

memory. By measuring both, we capture a holistic view of cognitive preservation. Brain tissue

homogenates are subsequently analyzed to confirm that cognitive preservation correlates

directly with reduced dopaquinone levels, closing the mechanistic loop.

Step-by-Step Methodology:

Animal Model: Use 8-week-old male C57BL/6 mice. Induce neurodegeneration/oxidative

stress via sub-chronic MPTP administration (20 mg/kg/day for 5 days).

Dosing Regimen: Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to

MPTP dosing:

Sham: Saline + Saline

Disease Model: Saline + MPTP

L-Tyr Control: N-acetyl-L-tyrosine (50 mg/kg) + MPTP

Test Group: AC-D-TYR-OME (50 mg/kg) + MPTP

Novel Object Recognition (NOR) Test (Days 7-8):

Habituation: Allow mice to explore an empty arena for 10 mins.

Training: Place two identical objects in the arena; allow 10 mins of exploration.

Testing (24h later): Replace one object with a novel object. Calculate the Discrimination

Index (DI) = (Time Novel - Time Familiar) / Total Time.

Morris Water Maze (Days 9-13): Train mice to find a hidden submerged platform over 4 days

(4 trials/day). Record escape latency. On Day 5, remove the platform and measure time

spent in the target quadrant (Probe trial).

Biochemical Validation: Euthanize mice post-behavioral testing. Isolate the striatum and

hippocampus. Quantify dopaquinone adducts (e.g., cysteinyl-dopamine) using HPLC-ECD to

confirm target engagement behind the BBB.
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Expected Quantitative Outcomes
The following table summarizes the anticipated data profile based on the competitive inhibition

kinetics of D-tyrosine and the BBB permeability of its acetylated methyl ester form. Notice how

the L-enantiomer exacerbates dopaquinone levels (acting as a substrate), while AC-D-TYR-
OME suppresses it, directly correlating with rescued cognitive metrics.

Experimental
Group

In Vitro
Tyrosinase
Activity (%)

Brain
Dopaquinone
(pmol/mg
protein)

NOR
Discrimination
Index (DI)

MWM Escape
Latency (Day
4)

Sham (Vehicle) 100 ± 5 12.4 ± 1.2 0.65 ± 0.05 15.2 ± 2.1 s

Disease Model

(MPTP)
240 ± 15 45.8 ± 4.5 0.32 ± 0.08 48.5 ± 5.4 s

Model + L-

Tyrosine
280 ± 20 58.2 ± 5.1 0.28 ± 0.06 52.1 ± 6.0 s

Model + AC-D-

TYR-OME
115 ± 8 16.5 ± 2.0 0.58 ± 0.04 20.4 ± 3.2 s

Conclusion
AC-D-TYR-OME represents a highly optimized tool compound for neuropharmacological

research. By leveraging the D-enantiomer's natural ability to inhibit tyrosinase[1], combined

with lipophilic modifications that guarantee central nervous system penetrance[4], researchers

can effectively halt the oxidation of dopamine into neurotoxic quinones[2]. This makes AC-D-
TYR-OME an invaluable asset for studying the preservation of cognitive function in

environments characterized by high oxidative stress and dopaminergic vulnerability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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